SOR-C13 (trifluoroacetate salt)

Description

BenchChem offers high-quality SOR-C13 (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SOR-C13 (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

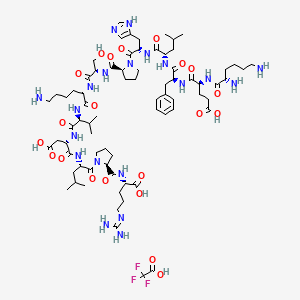

Molecular Formula |

C74H117F3N20O21 |

|---|---|

Molecular Weight |

1679.8 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C72H116N20O19.C2HF3O2/c1-39(2)31-48(84-63(102)49(33-42-17-8-7-9-18-42)85-60(99)46(24-25-56(94)95)81-59(98)44(75)19-10-12-26-73)62(101)88-52(34-43-36-78-38-80-43)70(109)92-30-16-23-55(92)67(106)89-53(37-93)65(104)82-45(20-11-13-27-74)61(100)90-58(41(5)6)68(107)86-50(35-57(96)97)64(103)87-51(32-40(3)4)69(108)91-29-15-22-54(91)66(105)83-47(71(110)111)21-14-28-79-72(76)77;3-2(4,5)1(6)7/h7-9,17-18,36,38-41,44-55,58,93H,10-16,19-35,37,73-75H2,1-6H3,(H,78,80)(H,81,98)(H,82,104)(H,83,105)(H,84,102)(H,85,99)(H,86,107)(H,87,103)(H,88,101)(H,89,106)(H,90,100)(H,94,95)(H,96,97)(H,110,111)(H4,76,77,79);(H,6,7)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-;/m0./s1 |

InChI Key |

XDOCHJQBBDGBNT-XIZUHFEVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

SOR-C13 trifluoroacetate salt chemical structure and properties

The following technical guide details the structural characteristics, pharmacological mechanism, and experimental handling of SOR-C13 trifluoroacetate, a first-in-class TRPV6 antagonist.

Targeted TRPV6 Antagonist for Oncology Applications[1]

Executive Summary SOR-C13 is a synthetic, 13-amino acid peptide derived from the C-terminal domain of soricidin, a paralytic agent found in the venom of the Northern Short-tailed Shrew (Blarina brevicauda). As a high-affinity antagonist of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, SOR-C13 represents a novel therapeutic modality for solid tumors of epithelial origin (ovarian, pancreatic, prostate) where TRPV6 overexpression drives calcium-dependent proliferation.[1] This guide defines its chemical properties, handling protocols, and mechanistic validation for research and drug development contexts.

Part 1: Chemical Identity & Structural Analysis

SOR-C13 is supplied as a trifluoroacetate (TFA) salt, a common counterion resulting from solid-phase peptide synthesis (SPPS) and reverse-phase HPLC purification.[1] Researchers must distinguish between the net peptide content (free base) and the gross weight (including counterions and residual water) when calculating molarity.[1]

Structural Specifications

| Property | Specification |

| Peptide Sequence | H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH |

| 1-Letter Code | KEFLHPSKVDLPR |

| Chemical Formula (Free Base) | C₇₂H₁₁₆N₂₀O₁₉ |

| Molecular Weight (Free Base) | 1565.84 g/mol |

| Exact Mass | 1564.87 Da |

| Salt Form | Trifluoroacetate (TFA); Stoichiometry varies by batch ( |

| Isoelectric Point (pI) | ~9.1 (Predicted) |

| Source | Synthetic (Derived from Blarina brevicauda soricidin C-terminus) |

Structural Integrity & Stability

-

N-Terminus: Free amine (

).[1] -

C-Terminus: Free acid (

).[1] Note: Unlike many amidated therapeutic peptides, SOR-C13 retains the native carboxyl terminus. -

Charge Distribution: The sequence contains 3 basic residues (Lys, Arg) and 2 acidic residues (Glu, Asp), resulting in a net positive charge at physiological pH, facilitating interaction with the negatively charged pore loops of the TRPV6 channel.[1]

Part 2: Mechanism of Action (TRPV6 Pathway)

SOR-C13 functions as a specific blocker of the TRPV6 calcium channel.[2][3][4][5][6][7][8][9][10][11] TRPV6 is a constitutively active oncochannel highly expressed in epithelial cancers. Its inhibition disrupts the Calcium-Calmodulin-NFAT signaling axis, a critical driver of tumor proliferation and survival.

Mechanistic Pathway

-

Blockade: SOR-C13 binds to the extracellular pore region of TRPV6.

-

Cytosolic Calcium Drop: Inhibition prevents constitutive

influx.[1] -

Signal Interruption: Reduced intracellular

prevents Calmodulin (CaM) activation.[1] -

Enzyme Inhibition: Inactive CaM fails to activate Calcineurin (a phosphatase).[1]

-

Transcriptional Arrest: NFAT (Nuclear Factor of Activated T-cells) remains phosphorylated and cytosolic, preventing its nuclear translocation and the subsequent transcription of pro-proliferative genes (e.g., c-Myc, Cyclin D1).[1]

Signaling Diagram (Graphviz)

Caption: The TRPV6-NFAT signaling axis. SOR-C13 inhibition prevents calcineurin-mediated dephosphorylation of NFAT, sequestering it in the cytoplasm and halting tumorigenesis.

Part 3: Physicochemical Properties & Handling

Proper handling is critical to prevent peptide aggregation or adsorption to surfaces.

Solubility & Reconstitution

-

Solubility (Water/PBS): Soluble up to 5 mg/mL in PBS (pH 7.2).[1][12]

-

Solubility (DMSO): Soluble up to 10 mg/mL .[1][12] Recommended for preparing high-concentration stock solutions.

-

Vial Handling: Peptides can adhere to glass. Use polypropylene or siliconized tubes for reconstitution and storage.

Storage Protocol

-

Lyophilized Powder: Store at -20°C (stable for >2 years). Desiccate before opening to prevent hygroscopic degradation.

-

Reconstituted Stock: Aliquot immediately to avoid freeze-thaw cycles. Store at -80°C (stable for ~3-6 months).

Part 4: Experimental Applications

In Vitro: Determining IC50 in Cancer Cell Lines

Objective: Validate TRPV6 inhibition in SKOV-3 (Ovarian) or PC-3 (Prostate) lines.[1]

-

Preparation: Seed cells (5,000/well) in 96-well plates; allow attachment (24h).

-

Treatment: Prepare SOR-C13 serial dilutions (e.g., 1 nM to 10 µM) in serum-free media.

-

Critical Step: Ensure DMSO concentration is <0.1% in final wells to avoid solvent toxicity.

-

-

Incubation: Treat cells for 48–72 hours.

-

Readout: Assess viability using MTT or CellTiter-Glo assays.

-

Expected Result: Dose-dependent reduction in viability with an IC50 ~14 nM (dependent on TRPV6 expression levels).[1]

-

In Vivo: Xenograft Administration Workflow

Objective: Tumor regression study in nude mice.

-

Formulation: Dissolve SOR-C13 in sterile Water for Injection (WFI), then dilute with 0.9% Saline.[1]

-

Dosing: 400–800 mg/kg via Intraperitoneal (IP) injection or IV infusion.[1][2]

-

Note: High doses are tolerated due to low toxicity profile (Phase 1 data).[1]

-

-

Schedule: Daily administration for 14–28 days.

Experimental Workflow Diagram (Graphviz)

Caption: Standardized workflow for processing SOR-C13 from lyophilized storage to in vitro and in vivo application.

Part 5: Clinical Context & Safety

SOR-C13 has completed Phase 1 clinical trials (NCT01578564) for advanced solid tumors.[1]

-

Safety Profile: Well-tolerated. Unlike cytotoxic chemotherapy, it does not induce significant hematological toxicity.[3]

-

Adverse Events (AEs): Transient hypocalcemia (Grade 2) is the primary mechanism-based AE, manageable with calcium/Vitamin D supplementation.[1][13]

-

Status: Granted Orphan Drug Designation by the FDA for Ovarian and Pancreatic cancers.[3][9]

References

-

Fu, S., et al. (2017).[1][13][14] First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors.[2][3][9][13][14] Investigational New Drugs.[3][9][15][14]

-

Xue, H., et al. (2018).[1][6][10][14] Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model.[14] Journal of Cancer.[6][10][14]

-

National Cancer Institute (NCI). NCI Drug Dictionary: SOR-C13.[1]

-

ClinicalTrials.gov. Safety and Tolerability Study of SOR-C13 in Subjects With Advanced Cancers Commonly Known to Express the TRPV6 Channel (NCT01578564).[5][1]

-

Cayman Chemical. SOR-C13 (trifluoroacetate salt) Product Information.[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. SOR-C13 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Soricimed : SOR-C13 [soricimed.com]

- 4. medkoo.com [medkoo.com]

- 5. Sor-c13 | C72H116N20O19 | CID 121596688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Facebook [cancer.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. SOR-C13 (trifluoroacetate salt) | Cayman Chemical | Biomol.de [biomol.com]

- 13. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

Soricidin-Derived Peptides: Technical Guide to the Development of SOR-C13

Topic: Soricidin-derived peptides and the development of SOR-C13 Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of SOR-C13 represents a paradigm shift in oncology, moving from broad cytotoxic agents to highly specific ion channel antagonists. Derived from the venom of the Northern Short-tailed Shrew (Blarina brevicauda), SOR-C13 is a first-in-class peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1] This guide details the technical evolution of SOR-C13, from the isolation of the parent peptide soricidin to the engineering of the lead candidate, elucidating the mechanism of action, preclinical validation protocols, and clinical translation.

Biological Source and Discovery

1.1 The Source: Blarina brevicauda

The Northern Short-tailed Shrew is one of the few venomous mammals. Its saliva contains soricidin , a 54-amino acid paralytic peptide.[1][2] Unlike reptilian venoms often targeting voltage-gated sodium or potassium channels, soricidin evolved to disrupt calcium homeostasis, specifically targeting TRPV channels.

1.2 Isolation and Characterization

-

Function: Paralysis in prey (insects/small vertebrates) via disruption of calcium signaling.

-

Structural Constraint: The full-length 54-mer is immunogenic and costly to synthesize, necessitating a truncation strategy for pharmaceutical development.

Molecular Mechanism: TRPV6 Targeting[1][4][5][6][7][8][9][10]

2.1 The Target: TRPV6 Oncochannel

TRPV6 is a highly calcium-selective ion channel.[3][4][5][6][7][8][9] In healthy tissue, its expression is restricted (placenta, pancreas, intestine). In epithelial cancers (ovarian, breast, prostate, pancreatic), TRPV6 is significantly upregulated, classifying it as an oncochannel .[9]

-

Pathophysiology: Constitutive calcium influx through TRPV6 drives the Calmodulin

Calcineurin -

Outcome: NFAT translocation to the nucleus upregulates pro-proliferative genes (e.g., Cyclin D1) and anti-apoptotic factors (e.g., Bcl-2).

2.2 SOR-C13 Mechanism of Action

SOR-C13 binds to the extracellular pore region of TRPV6, physically occluding the channel.[8] This blockade halts Ca

Figure 1: The TRPV6-NFAT signaling axis and the inhibitory checkpoint imposed by SOR-C13.[1][5][6][8][9] By blocking Ca2+ entry, SOR-C13 prevents NFAT activation and downstream tumorigenesis.

Lead Optimization: From Soricidin to SOR-C13

The transition from a raw venom peptide to a clinical candidate required rigorous structure-activity relationship (SAR) mapping.

-

Sequence Identification: The C-terminal domain of soricidin was identified as the pharmacophore responsible for TRPV6 binding.

-

Truncation: Two primary candidates emerged: SOR-C27 (27 residues) and SOR-C13 (13 residues).

-

Selection Logic: While both exhibited high affinity, SOR-C13 was selected due to:

-

Manufacturing Efficiency: Lower cost of solid-phase peptide synthesis (SPPS).

-

Pharmacokinetics: Enhanced tissue penetration and clearance profile compared to the longer chain.

-

Stability: Reduced susceptibility to rapid proteolytic degradation.

-

SOR-C13 Sequence: H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH (KEFLHPSKVDLPR)[5]

Preclinical Validation Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls to confirm specific TRPV6 inhibition rather than non-specific cytotoxicity.

Protocol A: Ratiometric Calcium Flux Assay (In Vitro)

Objective: Quantify the inhibition of Ca

-

Cell Preparation: Seed SKOV-3 cells on glass coverslips. Load with Fura-2 AM (2 µM) for 30 min at 37°C.

-

Baseline Establishment: Perfuse cells with Ca

-free physiological saline solution (PSS) to deplete cytosolic calcium. -

Induction: Switch to high-Ca

(2 mM) PSS to trigger influx. -

Treatment: Introduce SOR-C13 (concentration gradient: 10 nM – 10 µM).

-

Measurement: Monitor fluorescence emission ratio (340/380 nm excitation).

-

Validation Criteria:

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm direct channel blockade.

-

Setup: Standard whole-cell configuration using HEK293 cells stably transfected with human TRPV6.

-

Voltage Protocol: Ramp voltage from -100 mV to +100 mV over 400 ms.

-

Recording: Measure current density (pA/pF) in the presence of Na+ and Ca2+.

-

Data Analysis: Calculate the rectifying current characteristic of TRPV6.

-

Validation: Significant reduction in inward current at negative potentials (e.g., -80 mV) confirms channel blockade.

Protocol C: In Vivo Xenograft Efficacy

Objective: Assess tumor growth inhibition (TGI).

-

Model: NOD/SCID mice inoculated subcutaneously with SKOV-3 (ovarian) or DU-145 (prostate) cells.

-

Grouping:

-

Group 1: Vehicle Control (Saline).

-

Group 2: Positive Control (Standard Chemotherapy, e.g., Paclitaxel).

-

Group 3: SOR-C13 (400 mg/kg, i.p. daily).

-

-

Duration: 12–21 days.

-

Endpoints: Tumor volume (

) and tumor weight at necropsy. -

Results: SOR-C13 typically demonstrates 50–60% tumor growth inhibition compared to vehicle, with no significant weight loss (toxicity marker) in mice.

Clinical Translation: Phase I Data

The "First-in-Human" Phase I trial (NCT01578564) evaluated safety, tolerability, and pharmacokinetics in patients with advanced solid tumors refractory to standard care.

5.1 Study Design

-

Design: Open-label, dose-escalation (3+3 design).

-

Dosing: Intravenous infusion (IV) on Days 1, 2, 3 and 8, 9, 10 of a 21-day cycle.

-

Cohorts: Doses ranged from 0.8 mg/kg to 6.2 mg/kg.

5.2 Key Findings

| Parameter | Outcome | Clinical Significance |

| Safety Profile | No Dose-Limiting Toxicities (DLTs) at max dose. | High therapeutic index compared to cytotoxic chemo. |

| Adverse Events | Grade 1-2 Hypocalcemia (Transient). | confirms Mechanism of Action (on-target effect). |

| Efficacy | 54.5% Stable Disease (SD).[2][8][11] | Significant for refractory, late-stage population. |

| Best Response | 27% tumor reduction (Pancreatic).[2][11] | Proof of concept in dense, stroma-rich tumors. |

| Biomarkers | Reduced CA19-9 (-55%).[2][11] | Correlates with tumor regression.[2][3][11] |

5.3 Regulatory Status

Based on these data, the FDA granted Orphan Drug Designation to SOR-C13 for the treatment of:

Development Pipeline Visualization

The following diagram illustrates the logical flow from biological discovery to clinical validation.

Figure 2: The developmental workflow of SOR-C13, highlighting critical checkpoints from venom extraction to regulatory designation.

Future Directions

The unique mechanism of SOR-C13 allows for combination strategies. Since it does not cause myelosuppression (unlike taxanes or platinum agents), it is an ideal candidate for combination therapy with standard-of-care chemotherapy to address chemoresistance mechanisms often driven by calcium signaling.

References

-

Fu, S., Hirte, H., Welch, S. et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors.[3][13][8] Investigational New Drugs, 35, 324–333.

-

Xue, H., et al. (2018).[6] TRPV6 as A Target for Cancer Therapy.[3][14][4][15][12][16][5][8][10][11] Journal of Cancer, 9(17), 3196–3207.[6]

-

Stewart, J. M., et al. (2013). In Vivo Detection of Human TRPV6-Rich Tumors with Anti-Cancer Peptides Derived from Soricidin.[1][2] PLoS ONE, 8(3).

-

Soricimed Biopharma. (2025).[3][11] SOR-C13 Pipeline and Clinical Development.[13][8] Soricimed Official Site.

Sources

- 1. In Vivo Detection of Human TRPV6-Rich Tumors with Anti-Cancer Peptides Derived from Soricidin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Soricimed : SOR-C13 [soricimed.com]

- 4. researchgate.net [researchgate.net]

- 5. Sor-c13 | C72H116N20O19 | CID 121596688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. pnas.org [pnas.org]

- 8. SOR-C13 and Psaptides for Ovarian Cancer | Cancer Biology [blogs.shu.edu]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SOR-C13 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. TRPV6 as A Target for Cancer Therapy [jcancer.org]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Calcium channel TRPV6 promotes breast cancer metastasis by NFATC2IP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The TRPV6 Calcium Channel and Its Relationship with Cancer [mdpi.com]

Therapeutic Targeting of TRPV6 in Ovarian and Pancreatic Carcinomas: A Technical Guide to SOR-C13

Topic: Therapeutic Potential of SOR-C13 in Ovarian and Pancreatic Cancer Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide analyzes the therapeutic utility of SOR-C13 , a first-in-class peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1] While calcium signaling is ubiquitous, TRPV6 is pathologically overexpressed in epithelial malignancies—specifically ovarian and pancreatic ductal adenocarcinomas (PDAC)—driving proliferation via the Calcineurin/NFAT axis.

SOR-C13, derived from the venom of the northern short-tailed shrew (Blarina brevicauda), represents a paradigm shift from cytotoxic chemotherapy to onco-channel modulation . This guide synthesizes mechanistic rationale, preclinical validation protocols, and clinical translation data, providing a roadmap for researchers investigating calcium channelopathies in oncology.

Scientific Rationale: The TRPV6 Onco-Channel

Mechanism of Action

TRPV6 is a highly selective Ca²⁺ channel.[2][3][4][5] In healthy tissue, it regulates systemic calcium homeostasis (primarily intestinal absorption).[6] In tumors, it acts as a metabolic "siphon," flooding the cell with Ca²⁺ to fuel the cell cycle.

The Malignant Cascade:

-

Overexpression: TRPV6 is upregulated (mRNA and protein) in >80% of ovarian and pancreatic cancers.

-

Influx: Constitutive opening allows massive Ca²⁺ entry.

-

Activation: Ca²⁺ binds Calmodulin (CaM), activating the phosphatase Calcineurin.[5]

-

Translocation: Calcineurin dephosphorylates NFAT (Nuclear Factor of Activated T-cells).

-

Transcription: NFAT translocates to the nucleus, driving expression of Cyclin D1 (proliferation) and Bcl-2 (anti-apoptosis).

SOR-C13 Intervention:

SOR-C13 binds the extracellular pore loop of TRPV6 with high affinity (

Visualization: The Signaling Pathway

The following diagram illustrates the specific blockade of the Ca²⁺/NFAT axis by SOR-C13.

Figure 1: Mechanism of Action. SOR-C13 inhibits TRPV6, preventing the Ca²⁺-dependent activation of the NFAT transcriptional program.[3][4]

Preclinical Validation Protocols

To replicate or expand upon SOR-C13 findings, researchers should utilize the following validated protocols. These methods prioritize specificity (isolating TRPV6 activity) and translational relevance.

In Vitro: Calcium Microfluorimetry Assay

Purpose: Quantify the functional inhibition of TRPV6-mediated Ca²⁺ influx by SOR-C13. Cell Line: SKOV-3 (Ovarian) or Panc-1 (Pancreatic).

Protocol Steps:

-

Seeding: Plate cells (20,000/well) in 96-well black-walled plates. Incubate 24h to adhere.

-

Dye Loading: Wash cells with Calcium-Free Buffer (CFB). Load with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) for 45 min at 37°C.

-

Expert Insight: Fluo-4 is preferred over Fura-2 for high-throughput screening due to its high fluorescence intensity upon Ca²⁺ binding.

-

-

Baseline Establishment: Wash cells 3x with CFB to remove extracellular dye. Incubate in CFB for 15 min.

-

Treatment: Add SOR-C13 at graded concentrations (e.g., 1 nM – 10 µM). Incubate for 10 min.

-

Stimulation & Measurement:

-

Place plate in a fluorescence microplate reader (Ex/Em: 494/516 nm).

-

Inject 2 mM CaCl₂ solution (final concentration) to stimulate influx.

-

Data Capture: Record fluorescence every 1 second for 120 seconds.

-

-

Analysis: Calculate

. Plot peak response vs. log[SOR-C13] to determine IC50.

In Vivo: Xenograft Efficacy Model

Purpose: Assess tumor growth inhibition (TGI) in a systemic model. Model: NOD/SCID mice with subcutaneous SKOV-3 xenografts.

Protocol Steps:

-

Implantation: Inject

SKOV-3 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank. -

Staging: Allow tumors to reach palpable size (~100–150 mm³). Randomize mice into groups (n=8/group).

-

Dosing Regimen:

-

Monitoring: Measure tumor volume (

) and body weight 3x weekly for 28 days. -

Endpoint: Harvest tumors for IHC (TRPV6 expression) and TUNEL assay (apoptosis).

Clinical Translation (Phase I Data)

The "first-in-human" Phase I trial (NCT01578564) evaluated SOR-C13 in patients with advanced solid tumors refractory to standard care.[2]

Study Design & Workflow

The following diagram outlines the clinical workflow used to validate safety and preliminary efficacy.

Figure 2: Phase I Clinical Trial Workflow. Patients received escalating IV doses with efficacy assessed via RECIST criteria.

Key Clinical Findings

The trial demonstrated that SOR-C13 engages its target with a manageable safety profile.

| Parameter | Finding | Clinical Significance |

| Safety Profile | No MTD reached up to 6.2 mg/kg.[7][10][11] | High therapeutic index compared to cytotoxic agents. |

| Adverse Events | Grade 2 Hypocalcemia (Transient).[10] | Mechanism-based toxicity. Confirms drug is hitting the TRPV6 target. Manageable with oral Ca/Vit D. |

| Efficacy (Best Response) | Stable Disease (SD) in 54.5% of evaluable patients. | Significant for refractory population. |

| Pancreatic Response | 27% Tumor Reduction; 55% drop in CA19-9.[12][10][11] | Proof-of-concept in PDAC (a notoriously difficult-to-treat tumor). |

| Pharmacokinetics | Short half-life (<1h). | Suggests need for continuous infusion or modified delivery (e.g., PEGylation) for Phase II. |

Future Directions & Strategic Recommendations

Biomarker-Driven Stratification

Not all ovarian/pancreatic tumors overexpress TRPV6. Future trials must utilize TRPV6 mRNA quantification (via qPCR) or IHC as an inclusion criterion.

-

Recommendation: Screen patients for high TRPV6/low TRPV5 ratio to ensure target specificity.

Combination Therapies

SOR-C13 is cytostatic (halts growth) rather than purely cytotoxic. It should be paired with agents that require cell cycle arrest or that target complementary pathways.

-

Gemcitabine/Paclitaxel: SOR-C13 sensitizes cells to chemotherapy by lowering the apoptotic threshold (via Bcl-2 downregulation).

-

Peptide-Drug Conjugates (PDCs): Soricimed is developing PDCs where SOR-C13 acts as a "homing device" to deliver cytotoxic payloads (e.g., DM1) directly to TRPV6-rich tumors.

Formulation Optimization

The short half-life of the native peptide necessitates frequent dosing.

-

Development Path: Investigate lipid-nanoparticle (LNP) encapsulation or Fc-fusion protein engineering to extend circulation time.

References

-

Soricimed Biopharma. (n.d.). SOR-C13 TRPV6 Inhibitor - Mechanism of Action. Retrieved from [Link]

-

Fu, S., et al. (2017).[13] First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. Investigational New Drugs. Retrieved from [Link]

-

Xue, H., et al. (2018).[1][12] Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model. Journal of Cancer. Retrieved from [Link]

-

Bowen, C.V., et al. (2013). In vivo detection of human TRPV6-rich tumors with anti-cancer peptides derived from soricidin. PLOS ONE. Retrieved from [Link]

-

National Cancer Institute. (2023).[10] A Phase I Study of SOR-C13 in Patients With Advanced Solid Tumors (NCT03784677).[14] ClinicalTrials.gov. Retrieved from [Link]

Sources

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Soricimed : SOR-C13 [soricimed.com]

- 3. Facebook [cancer.gov]

- 4. SOR-C13 and Psaptides for Ovarian Cancer | Cancer Biology [blogs.shu.edu]

- 5. mdpi.com [mdpi.com]

- 6. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SOR-C13 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TRPV6 as A Target for Cancer Therapy [jcancer.org]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. A Phase I Study of SOR-C13 in Patients With Advanced Solid Tumors | Clinical Research Trial Listing [centerwatch.com]

Technical Guide: Characterization of SOR-C13 Binding Affinity to TRPV6 Channels

Executive Summary

The transient receptor potential vanilloid 6 (TRPV6) channel has emerged as a critical "onco-channel," highly expressed in epithelial-derived cancers (prostate, ovarian, breast, pancreatic) where it drives calcium-dependent proliferation.[1][2][3][4] SOR-C13 , a 13-amino acid peptide derived from the C-terminus of soricidin, represents a first-in-class TRPV6 antagonist.

This guide provides a technical deep-dive into the binding mechanics of SOR-C13. Unlike small molecule inhibitors that often suffer from off-target effects, SOR-C13 exhibits high selectivity for TRPV6 over the closely related TRPV5. This document details the structural basis of this interaction, the quantitative metrics of its affinity (

Molecular Architecture & Mechanism of Action[5]

The Target: TRPV6 as an Onco-channel

TRPV6 is a constitutively active, highly calcium-selective ion channel (

The Antagonist: SOR-C13[3][9][10][11]

-

Source: Synthetic derivative of Blarina brevicauda (Northern Short-tailed Shrew) venom peptide (Soricidin).[3]

-

Sequence: C-terminal 13-mer (KEFLHPSKVDLPR).

-

Binding Topology: SOR-C13 functions as an extracellular pore blocker. It binds to the extracellular vestibule of the TRPV6 tetramer. Unlike small molecule inhibitors that may bind allosterically (e.g., econazole) or plug the selectivity filter deeply (e.g., Ruthenium Red), SOR-C13 engages the outer pore region, physically occluding

entry without affecting voltage-gated channels, thereby reducing toxicity.

Signaling Pathway Blockade

The following diagram illustrates the downstream consequences of SOR-C13 binding, specifically the interruption of the NFAT proliferation loop.

Figure 1: Mechanism of Action.[1][5] SOR-C13 inhibits the TRPV6 pore, preventing the Calcium-Calcineurin-NFAT cascade required for tumor survival.

Quantitative Binding Kinetics[8]

Understanding the affinity of SOR-C13 requires distinguishing between functional inhibition (

Key Kinetic Parameters

| Parameter | Value | Context | Significance |

| 14 nM | Functional Calcium Flux | Concentration required to inhibit 50% of TRPV6-mediated | |

| Selectivity | High | vs. TRPV5 / TRPV1-4 | Does not inhibit closely related TRPV5 or voltage-gated calcium channels, minimizing cardiac/neuronal toxicity. |

| Half-life ( | ~1h (Plasma) | Clinical PK | Rapid clearance necessitates optimized dosing schedules (e.g., continuous infusion or daily bolus in trials). |

Comparative Potency

Compared to non-specific blockers like Ruthenium Red (RR) or Gadolinium (

Experimental Methodologies for Validation

To rigorously validate SOR-C13 affinity in a drug development pipeline, two orthogonal assays are required: Whole-Cell Patch-Clamp (Functional) and Surface Plasmon Resonance (Physical).

Gold Standard: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the direct inhibition of ionic current across the membrane.

Protocol Workflow:

-

Cell Preparation: Transfect HEK293 or CHO cells with human TRPV6 plasmid (e.g., pIRES-hTRPV6-GFP) 24–48 hours prior.

-

Solutions:

-

Intracellular (Pipette): 145 mM Cs-Aspartate, 10 mM EGTA (to buffer internal Ca), 10 mM HEPES, 5 mM Mg-ATP.

-

Extracellular (Bath): Divalent-free standard solution (DVF) to maximize monovalent current through TRPV6, followed by switching to 10 mM

solution.

-

-

Recording: Establish a G

seal (>2 G -

Voltage Protocol: Apply voltage ramps from -100 mV to +100 mV over 500 ms. TRPV6 shows strong inward rectification (currents at negative voltages).[2]

-

Application: Perfuse SOR-C13 at varying concentrations (1 nM – 1

M). -

Analysis: Measure current amplitude at -80 mV. Plot dose-response curve to derive

.

Figure 2: Electrophysiology Workflow. The iterative perfusion allows for precise IC50 calculation on a single cell.

High-Throughput Screening: Calcium Flux Assay (FLIPR)

For screening libraries or batch consistency:

-

Load TRPV6-expressing cells with Fura-2 AM or Fluo-4 .

-

Pre-incubate with SOR-C13 for 30 minutes.

-

Inject extracellular Calcium (2 mM final).

-

Measure fluorescence ratio (340/380 nm for Fura-2).[4]

-

Validation: SOR-C13 should blunt the calcium spike significantly compared to vehicle control.

Therapeutic Implications & Clinical Status[8]

The binding affinity of SOR-C13 translates directly to clinical efficacy. In Phase I trials (NCT01578564), the drug demonstrated a manageable safety profile.[12]

-

Tumor Stasis: 54.5% of evaluable patients with advanced solid tumors achieved stable disease.[13]

-

Biomarker Response: Reductions in CA19-9 (pancreatic cancer marker) correlated with SOR-C13 administration, validating the mechanism of action in vivo.

-

Safety: The high selectivity (lack of HERG or voltage-gated Ca channel inhibition) resulted in no cardiotoxicity, a common failure point for ion channel blockers.

Conclusion for Drug Developers:

SOR-C13 validates TRPV6 as a druggable target. Future development should focus on peptide stability (increasing

References

-

Fu, S., et al. (2017). "First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors."[10] Investigational New Drugs, 35(3), 324–333.

-

Xue, H., et al. (2018). "Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model."[10] Journal of Cancer, 9(17), 3196–3207.[8][10]

-

Saotome, K., et al. (2020). "Structures of the epithelial calcium channel TRPV6." Nature, 583, 329–333. (Provides structural context for the target).

-

Soricimed Biopharma. "SOR-C13: A First-in-Class TRPV6 Inhibitor." Pipeline Overview.

Sources

- 1. The TRPV6 Calcium Channel and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural mechanisms of TRPV6 inhibition by ruthenium red and econazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soricimed to investigate the potential benefit of its TRPV6 inhibitor, SOR-C13, in the treatment of COVID-19 – ION CHANNEL LIBRARY [ionchannellibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. TRPV6 - Wikipedia [en.wikipedia.org]

- 6. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Soricimed : SOR-C13 [soricimed.com]

- 13. soricimed.com [soricimed.com]

Technical Whitepaper: SOR-C13 Trifluoroacetate – Physicochemical Properties and Therapeutic Applications

[1]

Executive Summary

SOR-C13 is a first-in-class, synthetic 13-mer peptide antagonist targeting the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1] Derived from the C-terminus of soricidin (a paralytic peptide from the Northern Short-tailed Shrew, Blarina brevicauda), SOR-C13 has emerged as a critical tool in oncology research due to its ability to disrupt calcium-dependent signaling pathways (NFAT) implicated in tumor proliferation and metastasis.[1]

This guide provides researchers with the definitive physicochemical specifications of SOR-C13 trifluoroacetate, detailed reconstitution protocols, and a mechanistic overview to ensure experimental rigor and reproducibility.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

Molecular Specifications

Researchers must distinguish between the free base properties (theoretical) and the trifluoroacetate (TFA) salt form (actual physical substance supplied).[1] The TFA salt is the standard formulation for stability and solubility, but the counterion mass must be accounted for in molarity calculations.[1]

| Property | Specification |

| Common Name | SOR-C13 |

| Peptide Sequence | H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH |

| Sequence Code | KEFLHPSKVDLPR |

| CAS Number | 1187852-48-7 |

| Molecular Formula (Free Base) | C₇₂H₁₁₆N₂₀O₁₉ |

| Molecular Weight (Free Base) | 1565.8 g/mol |

| Salt Form | Trifluoroacetate (TFA) |

| Formula (Salt) | C₇₂H₁₁₆N₂₀O₁₉[1][2][3][4][5][6][7][8][9][10][11][12] • |

| Molecular Weight (Salt) |

The "Missing Variable" : Calculating Exact Molarity

Commercial peptide synthesis typically yields SOR-C13 as a TFA salt.[1] The stoichiometry (

Part 2: Mechanism of Action (TRPV6 Inhibition)[1][8][9]

SOR-C13 acts as a highly selective antagonist of TRPV6, a non-voltage-gated calcium channel often overexpressed in epithelial cancers (ovarian, pancreatic, breast, prostate).[1][3][5][8]

Signaling Pathway

TRPV6 facilitates constitutive

Pathway Visualization[1]

Figure 1: Mechanism of Action. SOR-C13 inhibits TRPV6, preventing the Ca2+/Calcineurin/NFAT oncogenic signaling axis.[1][2]

Part 3: Handling & Experimental Protocols

Solubility Profile

-

Water: Soluble (up to 1 mg/mL), but not recommended for long-term storage due to potential hydrolysis or aggregation.

-

DMSO: Recommended stock solvent. Soluble > 10 mg/mL.[1]

-

PBS (pH 7.2): Soluble ~5 mg/mL.[1] Use for working dilutions only.

Reconstitution & Storage Workflow

To maintain peptide integrity and prevent aggregation (amyloid-like fibril formation is a risk with hydrophobic regions), follow this strict workflow.

Figure 2: Standard Operating Procedure for SOR-C13 reconstitution and storage.

In Vitro Assay Protocol (Guidelines)

When testing SOR-C13 in cell lines (e.g., SKOV-3, PC-3):

-

Serum Considerations: TRPV6 activity is sensitive to extracellular calcium.[1] Ensure culture media calcium levels are physiological (1.2–1.8 mM) unless studying calcium depletion.[1]

-

Dosing: Typical IC₅₀ for calcium flux inhibition is 14 nM .[1][4]

-

Controls: Use a scrambled peptide control to rule out non-specific cytotoxicity caused by the cationic nature of the peptide (high pI).

Part 4: Clinical & Preclinical Context[1]

SOR-C13 has progressed through Phase I clinical trials, demonstrating safety and preliminary efficacy in solid tumors.[1][3][8]

-

Safety Profile: In Phase I trials (NCT01578564), SOR-C13 was well-tolerated. Unlike non-specific calcium channel blockers, it did not induce widespread systemic hypocalcemia, likely due to the compensatory role of TRPV5 in the kidney.[1]

-

Efficacy: Stable disease was observed in ovarian and pancreatic cancer cohorts.[1]

-

Orphan Status: Granted Orphan Drug Designation by the US FDA for the treatment of ovarian and pancreatic cancers.[1][8]

References

-

Xue, H., et al. (2018). "Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model."[1][6] Journal of Cancer, 9(17), 3196–3207.[1][6] Link

-

Fu, S., et al. (2017). "First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors."[1] Investigational New Drugs, 35(3), 324–333. Link

-

Bowen, C.V., et al. (2013). "In vivo detection of human TRPV6-rich tumors with [18F]-SOR-C13, a novel molecular imaging probe."[1] Pharmaceutics, 5(4), 566-581.[1] Link[1]

-

PubChem Database. "SOR-C13 Compound Summary." National Center for Biotechnology Information.[1] Link[1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Sor-c13 | C72H116N20O19 | CID 121596688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SOR-C13 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Soricimed : SOR-C13 [soricimed.com]

- 9. SOR C13 - AdisInsight [adisinsight.springer.com]

- 10. SOR-C13 (trifluoroacetate salt)|安捷凯 [anjiechem.com]

- 11. bachem.com [bachem.com]

- 12. SOR-C13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

From Shrew to Synthesis: A Technical Guide to the History and Discovery of the Anti-Cancer Peptide SOR-C13

Abstract

This technical guide provides an in-depth exploration of the discovery, characterization, and development of SOR-C13, a promising anti-cancer peptide. Originating from studies of the venomous saliva of the Northern Short-tailed Shrew (Blarina brevicauda), the journey of SOR-C13 represents a fascinating case study in toxinology and rational drug design. We will detail the path from the identification of the parent peptide, soricidin, to the synthesis of the highly specific and potent 13-amino acid derivative, SOR-C13. This document provides researchers and drug development professionals with a comprehensive overview of the core methodologies, from venom gland extraction and peptide purification to functional assays and preclinical validation, underpinning the development of this first-in-class TRPV6 oncochannel inhibitor.

Introduction: The Unlikely Source of a Novel Therapeutic

The animal kingdom is a vast repository of complex bioactive molecules, with venoms representing a particularly rich source for drug discovery. While snakes, spiders, and scorpions are the most studied venomous fauna, the class Mammalia contains a few rare examples, including the Northern Short-tailed Shrew (Blarina brevicauda).[1][2] This small, aggressive insectivore, common throughout North America, possesses toxic saliva delivered through grooves in its incisors, a feature that allows it to paralyze and subdue prey, including insects and small vertebrates.[1][3]

Early research focused on the paralytic properties of the shrew's venom, identifying a protein toxin named blarina toxin (BLTX), which exhibited kallikrein-like activity.[4] However, further investigation into the complex peptide milieu of the shrew's submaxillary glands led to the discovery of a 54-amino acid peptide named soricidin.[5][6] It was from this parent peptide that SOR-C13, a potent and selective anti-cancer agent, was ultimately developed, marking a significant transition from ecological curiosity to clinical candidate.[7][8][9]

The Discovery Pipeline: From Crude Venom to Purified Peptide

The initial discovery of soricidin and its derivatives followed a classic "venomics" workflow, which involves the systematic separation and characterization of venom components.[10] This process is critical for identifying novel bioactive molecules from a complex biological mixture.

Sources

- 1. protocols.io [protocols.io]

- 2. Ontario's Venomous Mammal - Life's Emerg [lifesemerg.com]

- 3. mdpi.com [mdpi.com]

- 4. Blarina toxin, a mammalian lethal venom from the short-tailed shrew Blarina brevicauda: Isolation and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]

- 6. personal.broadinstitute.org [personal.broadinstitute.org]

- 7. The locking mechanism of human TRPV6 inhibition by intracellular magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. renyi.hu [renyi.hu]

- 10. jpt.com [jpt.com]

Methodological & Application

Protocols for dissolving SOR-C13 trifluoroacetate salt for in vitro assays

Application Note: Optimized Protocols for Dissolving and Handling SOR-C13 (TFA Salt) for In Vitro TRPV6 Inhibition Assays

Abstract & Scope

This technical guide provides a standardized methodology for the reconstitution, storage, and application of SOR-C13 , a first-in-class peptide inhibitor of the TRPV6 calcium channel. SOR-C13 is typically supplied as a trifluoroacetate (TFA) salt , a form that presents specific solubility and pH challenges in cell-based assays.

Unlike small molecules dissolved in DMSO, SOR-C13 requires a tailored aqueous-based dissolution strategy to maintain peptide stability and prevent non-specific cytotoxicity caused by acidic counter-ions. This protocol is designed for researchers investigating calcium signaling, oncology (ovarian, pancreatic, breast), and channelopathies.

Pre-Formulation Analysis: Physicochemical Properties

Before handling the reagent, it is critical to understand the molecular behavior of SOR-C13. The peptide sequence dictates its solubility profile and the necessary buffering strategy.

| Property | Data | Implication for Protocol |

| Sequence | H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH | Amphipathic : Contains both charged (K, E, H, D, R) and hydrophobic (F, L, V) residues. |

| **Net |

Preparation of SOR-C13 Stock Solutions for Cell Culture Experiments: An Application Note and Protocol

Introduction: SOR-C13, a Targeted Inhibitor of the TRPV6 Calcium Channel

SOR-C13 is a synthetic 13-amino acid peptide that has emerged as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] TRPV6 is a key protein involved in calcium homeostasis and has been identified as being overexpressed in a variety of solid tumors, including ovarian, pancreatic, breast, and prostate cancers.[1][2] This overexpression is linked to enhanced cancer cell proliferation and survival.[2]

SOR-C13's mechanism of action involves binding to the TRPV6 channel, thereby inhibiting the influx of calcium into cancer cells.[3] This disruption of calcium signaling interferes with downstream pathways, such as the activation of the Nuclear Factor of Activated T-cells (NFAT), which can suppress cancer cell growth and induce apoptosis.[3] The targeted nature of SOR-C13 makes it a valuable tool for in vitro cancer research and a promising candidate for therapeutic development.[1][2]

This application note provides a detailed, field-proven protocol for the preparation of SOR-C13 stock and working solutions for use in cell culture experiments. The procedures outlined below are designed to ensure the solubility, stability, and sterility of the peptide, thereby promoting reproducible and reliable experimental outcomes.

Physicochemical Properties and Solubility Characteristics of SOR-C13

A thorough understanding of the physicochemical properties of SOR-C13 is paramount for its effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1187852-48-7 | [3] |

| Molecular Weight | ~1565.8 g/mol | [3] |

| Appearance | Lyophilized white powder | [4] |

| Solubility | 2 mg/mL in DMSO (with sonication) | [5] |

| Soluble in water (for lower concentrations) | [6] |

While some sources indicate that SOR-C13 is soluble in water, for creating a high-concentration, stable stock solution suitable for cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4][5] The use of a small amount of a high-purity organic solvent is a standard practice for dissolving hydrophobic or neutral peptides, followed by dilution in aqueous buffers for working solutions.[7][8]

Core Protocol: Preparation of a 1 mM SOR-C13 Stock Solution in DMSO

This protocol details the steps for preparing a 1 mM stock solution of SOR-C13 in DMSO. This concentration is a common starting point for subsequent dilutions to a wide range of working concentrations.

Materials and Reagents:

-

SOR-C13 peptide (lyophilized powder)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated precision balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath sonicator

Step-by-Step Protocol:

-

Equilibrate SOR-C13 to Room Temperature: Before opening, allow the vial of lyophilized SOR-C13 to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.[9]

-

Weigh the Peptide: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of SOR-C13 powder. For example, to prepare 1 mL of a 1 mM stock solution, you would need approximately 1.57 mg of SOR-C13 (Molecular Weight ~1565.8 g/mol ).

-

Dissolution in DMSO:

-

Add the appropriate volume of sterile DMSO to the vial containing the weighed SOR-C13. To continue the example, add 1 mL of DMSO to 1.57 mg of SOR-C13.

-

Gently vortex the solution for 1-2 minutes to aid in dissolution.

-

-

Sonication (if necessary): If the peptide does not fully dissolve with vortexing, place the vial in a water bath sonicator for 5-10 minutes.[5] This will help to break up any aggregates and facilitate complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the 1 mM SOR-C13 stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9][10]

-

Label each aliquot clearly with the name of the compound, concentration, date of preparation, and solvent.

-

Store the aliquots at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable.[5]

-

Experimental Workflow for SOR-C13 Stock Solution Preparation

Caption: Workflow for SOR-C13 Stock Solution Preparation.

Protocol for Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the 1 mM DMSO stock solution to final working concentrations for treating cells in culture.

Materials and Reagents:

-

1 mM SOR-C13 stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or plates

-

Pipettes and sterile, filtered pipette tips

Step-by-Step Protocol:

-

Thaw Stock Solution: Remove one aliquot of the 1 mM SOR-C13 stock solution from the -80°C freezer and thaw it at room temperature.

-

Serial Dilutions (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.

-

Final Dilution in Culture Medium:

-

Calculate the volume of the 1 mM stock solution needed to achieve the desired final concentration in your cell culture vessel. For example, to achieve a final concentration of 1 µM in 1 mL of medium, you would add 1 µL of the 1 mM stock solution.

-

Crucially, add the SOR-C13 stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the medium. This rapid dilution and mixing helps to prevent precipitation of the peptide.

-

Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[11]

-

-

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the SOR-C13-treated samples.

-

Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately.[5]

Signaling Pathway of SOR-C13 Action

Caption: Simplified SOR-C13 Signaling Pathway.

Quality Control and Best Practices

Ensuring the quality and integrity of your SOR-C13 solutions is fundamental for obtaining reliable experimental data.

-

Certificate of Analysis (CoA): Always obtain a CoA from your peptide supplier. This document should provide details on the purity (typically determined by HPLC), identity (confirmed by mass spectrometry), and concentration of the lyophilized peptide.[12][13][14]

-

Visual Inspection: Before use, visually inspect your stock and working solutions for any signs of precipitation or microbial growth. If any particulates are observed, the solution should be discarded.

-

Aseptic Technique: Employ strict aseptic techniques throughout the preparation of all solutions to prevent microbial contamination.[15]

-

Sterile Filtration: If there are concerns about the sterility of the working solution, it can be filtered through a 0.22 µm syringe filter. However, be aware that some peptide may be lost due to adsorption to the filter membrane.

-

Avoid Repeated Freeze-Thaw Cycles: As emphasized previously, aliquoting the stock solution is the most effective way to maintain the stability and activity of SOR-C13.[9]

Conclusion

The protocol and guidelines presented in this application note provide a comprehensive framework for the preparation of SOR-C13 stock and working solutions for cell culture experiments. By adhering to these procedures, researchers can ensure the consistent and effective use of this targeted TRPV6 inhibitor, leading to more robust and reproducible scientific findings in the study of cancer biology and beyond.

References

-

What is the best way to keep synthetic peptide in solution? (2015, March 31). ResearchGate. Retrieved February 15, 2024, from [Link]

-

Quality control: the central pillar supporting peptide manufacturing. (2025, October 6). European Pharmaceutical Review. Retrieved February 15, 2024, from [Link]

-

Quality controls. (n.d.). SB-PEPTIDE. Retrieved February 15, 2024, from [Link]

-

Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. (2024, May 16). MDPI. Retrieved February 15, 2024, from [Link]

-

Quality Control and Assurance in GMP Peptide Production. (2024, April 11). Peptides. Retrieved February 15, 2024, from [Link]

-

Peptide Storage and Handling - Best Practices for Stability. (n.d.). GenScript. Retrieved February 15, 2024, from [Link]

-

Peptide Storage. (n.d.). NIBSC. Retrieved February 15, 2024, from [Link]

-

Fu, S., et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 35(3), 324-333. [Link]

-

Peptide Solubilization. (n.d.). JPT. Retrieved February 15, 2024, from [Link]

-

SOR-C13 TRPV6 Inhibitor. (n.d.). Soricimed. Retrieved February 15, 2024, from [Link]

-

Soricimed Publishes the Results of Phase I Study of SOR-C13 in Patients with Advanced Solid Tumors. (2017, February 21). FirstWord Pharma. Retrieved February 15, 2024, from [Link]

-

First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. (2017, February 1). ResearchGate. Retrieved February 15, 2024, from [Link]

-

First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. (2017, June 15). PubMed. Retrieved February 15, 2024, from [Link]

Sources

- 1. Soricimed : SOR-C13 [soricimed.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. medchemexpress.com [medchemexpress.com]

- 6. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jpt.com [jpt.com]

- 8. bachem.com [bachem.com]

- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. biocat.com [biocat.com]

- 12. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]

- 13. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 14. intavispeptides.com [intavispeptides.com]

- 15. Peptide Storage and Handling - Best Practices for Stability [genosphere-biotech.com]

Application Notes and Protocols: Evaluating TRPV6 Inhibition with SOR-C13

Introduction: Targeting the Calcium Gateway in Cancer

The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a highly selective calcium channel primarily found in epithelial tissues, where it plays a crucial role in calcium homeostasis.[1][2] In healthy tissues, its expression is tightly regulated. However, a growing body of evidence has identified TRPV6 as an "oncochannel," with its expression significantly upregulated in a variety of solid tumors, including breast, prostate, ovarian, and pancreatic cancers.[3][4][5] This overexpression is not merely a bystander effect; it is intrinsically linked to cancer progression and poor prognosis.[6]

TRPV6 facilitates a sustained influx of calcium into cancer cells, which acts as a critical second messenger.[7] This elevated intracellular calcium activates downstream signaling pathways, most notably the calmodulin/calcineurin/NFAT (Nuclear Factor of Activated T-cells) cascade.[4][8] Activation of NFAT transcription factors upregulates a suite of pro-cancerous genes that drive cell proliferation, confer resistance to apoptosis, and promote metastasis.[6][9][10]

SOR-C13 is a novel, first-in-class synthetic peptide developed as a highly specific and potent inhibitor of the TRPV6 channel.[11][12] It binds to TRPV6 with high affinity (IC50 ≈ 14 nM), effectively blocking the channel's pore and starving cancer cells of the calcium influx they require for survival and growth.[11][13] This targeted mechanism of action makes SOR-C13 a promising therapeutic agent with the potential for high efficacy and minimal off-target effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust methods used to evaluate and quantify the inhibitory activity of SOR-C13 on the TRPV6 channel and its downstream cellular consequences.

Mechanism of Action: Disrupting the Pro-Survival Calcium Signal

The oncogenic role of TRPV6 is rooted in its ability to remodel cellular calcium signaling. In cancer cells, constitutively active TRPV6 channels provide a steady stream of Ca2+, which is sensed by the ubiquitous calcium-binding protein, calmodulin (CaM). The Ca2+-CaM complex then activates calcineurin, a phosphatase that dephosphorylates NFAT. This dephosphorylation allows NFAT to translocate to the nucleus, where it orchestrates the transcription of genes essential for the cancer phenotype.[6][8]

SOR-C13 directly interferes with the initial step of this cascade. By binding to and inhibiting TRPV6, SOR-C13 prevents the influx of calcium, thereby keeping intracellular calcium levels low.[9][14] This prevents the activation of the CaM/calcineurin/NFAT pathway, ultimately leading to a decrease in cancer cell proliferation and an induction of apoptosis.[8]

Part 1: Functional Assessment of TRPV6 Inhibition via Calcium Imaging

Calcium imaging with fluorescent indicators is a robust and widely used method to functionally assess the activity of ion channels like TRPV6.[15] This technique allows for real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to channel activity and inhibition.

Principle of the Assay Cell-permeant calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to load live cells. Once inside the cell, esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent dye in the cytosol.[16] Upon binding to free Ca2+, the spectral properties of the dye change.

-

Fura-2: A ratiometric indicator. It is excited at two wavelengths, 340 nm (Ca2+-bound) and 380 nm (Ca2+-free), with emission measured at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is directly proportional to the [Ca2+]i, providing a quantitative measurement that corrects for variations in dye loading, cell thickness, and photobleaching.[16]

-

Fluo-4: A single-wavelength indicator. Its fluorescence intensity (Excitation ~490 nm / Emission ~515 nm) increases significantly upon binding Ca2+. While less quantitative than Fura-2, its strong signal and simpler optics make it ideal for high-throughput screening.[17][18]

By measuring the fluorescence signal before and after the application of SOR-C13, one can directly quantify the peptide's ability to block TRPV6-mediated calcium influx.

Experimental Workflow: Calcium Influx Assay

Protocol 1: Calcium Influx Assay Using Fluo-4 AM

This protocol is optimized for a 96-well plate format suitable for dose-response analysis.

Materials:

-

TRPV6-expressing cells (e.g., T-47D breast cancer, SKOV-3 ovarian cancer)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Fluo-4 AM (prepared as a 1-5 mM stock in anhydrous DMSO)

-

Pluronic F-127 (prepared as a 20% w/v stock in anhydrous DMSO)

-

SOR-C13 (prepared in an appropriate aqueous buffer)

-

Black-walled, clear-bottom 96-well microplates

-

Fluorescence microplate reader with appropriate filters (Excitation: 485 nm, Emission: 520 nm)

Procedure:

-

Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the assay. Incubate overnight (or longer, depending on cell growth rate) at 37°C, 5% CO2.

-

Dye Loading Solution Preparation: On the day of the assay, prepare the loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic F-127, dilute the stock solutions in HBSS. Mix well. Causality: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM in the aqueous loading buffer, improving dye uptake.

-

Cell Loading: Aspirate the culture medium from the wells. Wash the cell monolayer once with 100 µL of HBSS. Add 50 µL of the dye loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Washing: Aspirate the loading solution. Wash the cells gently 2-3 times with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

-

Baseline Reading: Place the plate in the fluorescence reader. Allow the plate to equilibrate to the reading temperature (e.g., 37°C) for 5 minutes. Measure the baseline fluorescence (F_baseline).

-

Compound Addition: Prepare a 2X serial dilution of SOR-C13 in HBSS. Add 100 µL of the 2X SOR-C13 solutions to the corresponding wells, resulting in a 1X final concentration. Include wells with buffer only (vehicle control) and a positive control (e.g., a known non-specific channel blocker like La3+).

-

Final Reading: Immediately after compound addition, begin kinetic readings for 5-10 minutes or take a final endpoint reading (F_final) after a set incubation time (e.g., 5 minutes).

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF = F_final - F_baseline).

-

Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

-

Plot the normalized response against the log concentration of SOR-C13.

-

Fit the data using a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Recommended Value/Range | Rationale |

| Cell Line | T-47D, LNCaP, SKOV-3, PC-3 | Known to overexpress functional TRPV6.[3][4] |

| Seeding Density | 20,000 - 50,000 cells/well | Ensures a confluent monolayer for a robust signal. |

| Fluo-4 AM Conc. | 2 - 5 µM | Balances signal strength with potential cytotoxicity. |

| Loading Time | 45 - 60 minutes at 37°C | Allows for sufficient de-esterification and dye trapping. |

| SOR-C13 Conc. Range | 1 pM - 1 µM | Spans the expected IC50 value of ~14 nM.[11] |

Part 2: Direct Measurement of TRPV6 Currents via Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct, high-fidelity measurement of ionic currents flowing through the channel pore.[19] The whole-cell configuration allows for precise control of the membrane voltage and the intracellular solution, enabling the unambiguous isolation and characterization of TRPV6 currents and their inhibition by SOR-C13.

Principle of the Assay A glass micropipette with a ~1 µm tip is sealed onto the plasma membrane of a single cell. A brief pulse of suction ruptures the membrane patch, establishing electrical and diffusive access to the cell interior (whole-cell configuration).[20] The membrane potential is "clamped" at a set value by an amplifier. Voltage steps are applied, and the resulting ionic currents flowing through the membrane are measured. By using specific intracellular and extracellular solutions, currents through TRPV6 can be isolated and their inhibition by SOR-C13 can be quantified with high precision.

Experimental Workflow: Whole-Cell Patch-Clamp

Protocol 2: Whole-Cell Voltage-Clamp Recording

This protocol describes recording from cells heterologously expressing TRPV6 (e.g., HEK293) or from cancer cell lines with high endogenous expression.

Materials:

-

Cells expressing TRPV6

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Borosilicate glass capillaries

-

Pipette puller and microforge

-

Perfusion system

Solutions:

-

External Solution (in mM): 140 NMDG-Cl, 10 CaCl2, 10 HEPES. Adjusted to pH 7.4 with NMDG. Causality: Using NMDG+ as the major cation minimizes contamination from other cation channels. High Ca2+ enhances the TRPV6 inward current.[21]

-

Internal (Pipette) Solution (in mM): 135 Cs-Glutamate, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjusted to pH 7.2 with CsOH. Causality: Cs+ blocks most K+ channels from the inside. EGTA buffers intracellular Ca2+ to prevent Ca2+-dependent inactivation of TRPV6, allowing for stable recordings.[21]

Procedure:

-

Preparation: Plate cells on glass coverslips 24-48 hours before recording. Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Fabrication: Pull a glass capillary to create a micropipette with a resistance of 3-6 MΩ when filled with the internal solution.

-

Seal Formation: Under visual control, approach a single, healthy-looking cell with the pipette tip while applying slight positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal." This electrically isolates the patched membrane.

-

Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the membrane under the pipette tip. This establishes the whole-cell mode.

-

Baseline Recording: Clamp the cell at a holding potential of 0 mV. Apply a voltage ramp protocol (e.g., from +80 mV to -100 mV over 200 ms) to elicit TRPV6 currents. Record stable baseline currents for several minutes. Causality: The characteristic inward rectification at negative potentials and reversal potential near +30 mV are hallmarks of TRPV6.[21]

-

SOR-C13 Application: Using the perfusion system, switch the external solution to one containing the desired concentration of SOR-C13.

-

Inhibition Recording: Continue to apply the voltage ramp protocol and record the currents as they are inhibited by SOR-C13. Wait for the effect to reach a steady state.

-

Washout: Perfuse with the control external solution to see if the inhibitory effect is reversible.

-

Data Analysis:

-

Measure the peak inward current amplitude (e.g., at -80 mV) before (I_baseline) and after (I_SORC13) drug application.

-

Calculate the percentage of inhibition: % Inhibition = (1 - (I_SORC13 / I_baseline)) * 100.

-

Repeat for multiple concentrations to generate a dose-response curve and calculate the IC50.

-

Part 3: Assessing Downstream Consequences via Cell Viability Assays

The ultimate goal of inhibiting TRPV6 in cancer is to halt proliferation and/or induce cell death. Cell viability and proliferation assays are essential for evaluating the downstream phenotypic effects of SOR-C13 treatment.

Principle of the Assay These assays quantify the number of viable, metabolically active cells in a culture.

-

MTT Assay: Measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[22]

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, an indicator of metabolically active cells. The reagent lyses cells and provides luciferase and its substrate, generating a luminescent signal proportional to the ATP concentration.[23][24] This assay is generally considered more sensitive and has a broader linear range than colorimetric assays like MTT.[25]

Experimental Workflow: Cell Viability Assay

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed for a 96-well format to determine the growth-inhibitory effects of SOR-C13.

Materials:

-

TRPV6-expressing cancer cells

-

Complete culture medium

-

SOR-C13

-

White-walled, clear-bottom 96-well microplates (or opaque white plates)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well in 100 µL medium) to allow for growth over the incubation period. Include wells with medium only for background measurement.

-

Compound Addition: After allowing cells to attach overnight, add serial dilutions of SOR-C13 to the wells. Include vehicle-only wells as an untreated control.

-

Incubation: Incubate the plate for a period relevant to the cell doubling time and compound mechanism, typically 48-72 hours, at 37°C, 5% CO2.

-

Reagent Preparation: On the day of the reading, equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the average background luminescence (medium-only wells) from all other readings.

-

Normalize the data by expressing the readings from treated wells as a percentage of the vehicle-treated control wells (% Viability).

-

Plot % Viability against the log concentration of SOR-C13.

-

Fit the data using a four-parameter logistic equation to determine the GI50 (concentration causing 50% inhibition of growth).

-

| Parameter | Recommended Value/Range | Rationale |

| Cell Lines | Ovarian (SKOV-3), Pancreatic (AsPC-1, PANC-1) | Cancers for which SOR-C13 has shown activity and received orphan drug status.[12] |

| Incubation Time | 72 hours | Allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects. |

| Plate Type | Opaque white plates | Minimizes well-to-well crosstalk and maximizes luminescent signal. |

| Positive Control | Staurosporine or Cisplatin | Standard cytotoxic agents to validate assay performance. |

Conclusion

The evaluation of SOR-C13 requires a multi-faceted approach that confirms its mechanism of action from the channel to the cellular level. The protocols described herein—calcium imaging, patch-clamp electrophysiology, and cell viability assays—provide a robust framework for characterizing the inhibition of TRPV6. Calcium imaging offers a functional, high-throughput method to determine inhibitory potency (IC50). Patch-clamp provides the definitive, direct evidence of channel blockade. Finally, cell viability assays confirm that this molecular action translates into the desired anti-cancer therapeutic effect (GI50). Together, these methods allow for a comprehensive and rigorous assessment of SOR-C13 as a targeted inhibitor of the TRPV6 oncochannel.

References

-

The TRPV6 Calcium Channel and Its Relationship with Cancer. MDPI. [Link][1][3][26]

-

The TRPV6 Calcium Channel and Its Relationship with Cancer - PMC. National Center for Biotechnology Information. [Link][3]

-

Regulation of the Mouse Epithelial Ca2+ Channel TRPV6 by the Ca2+ -sensor Calmodulin*. Radboud Repository. [Link][28]

-

TRPV6 as A Target for Cancer Therapy - PMC. National Center for Biotechnology Information. [Link][4][6]

-

Mechanism of calmodulin inactivation of the calcium-selective TRP channel TRPV6. Columbia University Academic Commons. [Link][7][29]

-

Mechanism of calmodulin inactivation of the calcium-selective TRP channel TRPV6. Science. [Link]

-

Definition of TRPV6 calcium channel inhibitor SOR-C13. NCI Drug Dictionary. [Link][9]

-

Role of TRPV6-Mediated Calcium Signaling in High-Glucose-Inhibited Keratinocyte Migration. PubMed. [Link][30]

-

TRPV6 calcium channel translocates to the plasma membrane via Orai1-mediated mechanism and controls cancer cell survival. PubMed. [Link][10]

-

First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC. National Center for Biotechnology Information. [Link][13]

-

Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link][23]

-

SOR-C13 is a High-Affinity TRPV6 Antagonist for Advanced Solid Tumors Research. Apeptico. [Link][31]

-

Calcium Selective Channel TRPV6: Structure, Function, and Implications in Health and Disease - PMC. National Center for Biotechnology Information. [Link][2]

-

Abstract 1936: The central role of NFAT signalling in the mechanism of action of the TRPV6 oncochannel inhibitor and clinical candidate SOR-C13. AACR Journals. [Link][8]

-

Soricimed Publishes the Results of Phase I Study of SOR-C13 in Patients with Advanced Solid Tumors. FirstWord Pharma. [Link]

-

TRPV5 and TRPV6 Calcium-Selective Channels. National Center for Biotechnology Information. [Link][32]

-

Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Promega Connections. [Link][33]

-

Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. ResearchGate. [Link][25]

-

Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels. National Center for Biotechnology Information. [Link][34]

-

Electrophysiological Methods for the Study of TRP Channels. National Center for Biotechnology Information. [Link][19]

-

Current-voltage relationship from TRPV6-expressing HEK and... ResearchGate. [Link][21]

-

Patch-clamp is the gold standard technique for high-fidelity analysis of the electrical properties and functional connectivity of neurons. University of Bristol. [Link][20]

-

Soricimed to investigate the potential benefit of its TRPV6 inhibitor, SOR-C13, in the treatment of COVID-19. ION CHANNEL LIBRARY. [Link][35]

-

Fluorescence-Based Assay for TRPV1 Channels. PubMed. [Link][15]

-

Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. [Link][16]

-

Calcium Indicators | Calcium Assays. ION Biosciences. [Link][17]

-

Types and Applications of Calcium Indicators for Calcium Imaging. SciMedia. [Link][18]

Sources

- 1. The TRPV6 Calcium Channel and Its Relationship with Cancer [mdpi.com]

- 2. Calcium Selective Channel TRPV6: Structure, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The TRPV6 Calcium Channel and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the TRPV6 channel in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRPV6 as A Target for Cancer Therapy [jcancer.org]

- 7. sobolevskylab.org [sobolevskylab.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Facebook [cancer.gov]

- 10. TRPV6 calcium channel translocates to the plasma membrane via Orai1-mediated mechanism and controls cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Soricimed : SOR-C13 [soricimed.com]

- 13. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]